4-Chloro-5-isopropyl-6-(methylthio)pyrimidine

Description

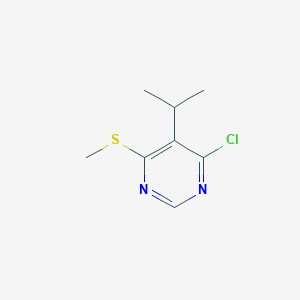

4-Chloro-5-isopropyl-6-(methylthio)pyrimidine is a halogenated pyrimidine derivative featuring a chloro group at position 4, an isopropyl substituent at position 5, and a methylthio group at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The chloro group enhances electrophilicity at position 4, making it a reactive site for nucleophilic substitution, while the bulky isopropyl group may sterically hinder certain reactions or modulate lipophilicity. The methylthio group at position 6 can undergo oxidation to sulfone derivatives or participate in coupling reactions .

Properties

CAS No. |

1341321-06-9 |

|---|---|

Molecular Formula |

C8H11ClN2S |

Molecular Weight |

202.71 g/mol |

IUPAC Name |

4-chloro-6-methylsulfanyl-5-propan-2-ylpyrimidine |

InChI |

InChI=1S/C8H11ClN2S/c1-5(2)6-7(9)10-4-11-8(6)12-3/h4-5H,1-3H3 |

InChI Key |

LALMOFRFGFQLAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=CN=C1Cl)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-isopropyl-6-(methylthio)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-5-isopropylpyrimidine with methylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-isopropyl-6-(methylthio)pyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic substitution: Substituted pyrimidines with various functional groups.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-isopropyl-6-(methylthio)pyrimidine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-isopropyl-6-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound interacts with molecular targets such as enzymes or receptors, altering their activity and leading to the desired therapeutic effect. The pathways involved can include inhibition of specific enzymes or modulation of receptor signaling .

Comparison with Similar Compounds

Key Compounds and Substituent Analysis

Substituent Impact Analysis

- Chloro Group (Position 4): Common in all compared compounds, the Cl at C4 facilitates nucleophilic displacement (e.g., with amines or alkoxides). Steric effects from adjacent groups (e.g., iPr in the target compound) may slow reactivity compared to less hindered analogues like 4,6-Dichloro-5-methoxypyrimidine .

- Cyano (CN): Enhances electron-withdrawing effects, polarizing the ring for electrophilic attacks. Methoxy (OMe): Electron-donating group directs reactivity toward electrophilic substitution at ortho/para positions.

- Position 6 Substitutions:

- Methylthio (SCH3): Oxidation-prone to sulfone/sulfoxide, expanding functionalization options.

- Ethoxy (OEt): Improves solubility in polar solvents compared to SCH3.

Physicochemical Properties

- Lipophilicity: The isopropyl group in the target compound likely increases logP compared to analogues with smaller substituents (e.g., OMe or CN groups).

- Solubility: Ethoxy or methoxy substituents (e.g., in 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine) enhance water solubility relative to SCH3 or iPr groups .

Biological Activity

4-Chloro-5-isopropyl-6-(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, highlighting its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_10ClN_2S. Its structure includes:

- A chloro group at the 4-position

- An isopropyl group at the 5-position

- A methylthio substituent at the 6-position

These functional groups contribute to the compound's lipophilicity and reactivity, influencing its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and biological macromolecules. Research indicates that it may act as an enzyme inhibitor , binding to active sites and preventing substrate interaction, thereby inhibiting catalytic activity. This mechanism is particularly relevant in drug development for various diseases, including cancer and infectious diseases.

Biological Activity Overview

Recent studies have focused on the compound’s potential as:

- Antimicrobial agents : Exhibiting activity against various bacterial strains.

- Anticancer agents : Showing promise in inhibiting cancer cell proliferation.

Table 1: Biological Activity Summary

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. It demonstrated significant activity against several Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating strong efficacy . -

Anticancer Potential :

In vitro studies have shown that this compound can inhibit the growth of cancer cells across multiple types, including breast and prostate cancers. The mechanism appears to involve disruption of metabolic pathways essential for tumor growth . -

Enzyme Interaction Studies :

Research has focused on understanding how this compound interacts with enzymes involved in metabolic pathways. Binding affinity assays suggest it can effectively inhibit specific enzymes, paving the way for further drug development .

Comparison with Related Compounds

This compound shares structural similarities with other pyrimidine derivatives, which may enhance our understanding of its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-2-methylthio-pyrimidine | C_7H_8ClN_2S | Lacks isopropyl group |

| 4-Amino-6-chloro-2-(methylthio)pyrimidine | C_7H_8ClN_3S | Contains an amino group |

| 4,6-Dichloro-2-(methylthio)pyrimidine | C_7H_7Cl_2N_2S | Has two chloro substituents |

The distinct combination of functional groups in this compound enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.